molecular formula C6H9ClO4S B2394440 Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate CAS No. 2375248-60-3

Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate

Cat. No.: B2394440
CAS No.: 2375248-60-3
M. Wt: 212.64
InChI Key: KDWRGMHUZCLABJ-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate is a chemical compound with a unique structure that includes a cyclopropane ring substituted with a chlorosulfonylmethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by the introduction of the chlorosulfonylmethyl group. One common method involves the reaction of a cyclopropane derivative with chlorosulfonyl isocyanate under controlled conditions to yield the desired product. The reaction conditions often require low temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, which is crucial for scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chlorosulfonyl group or to convert it into other functional groups.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized cyclopropane derivatives.

Scientific Research Applications

Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, allowing for the construction of more complex molecules.

    Biology: The compound can be used to study the effects of cyclopropane-containing molecules on biological systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and binding properties. The chlorosulfonyl group can participate in various chemical reactions, modifying the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate
  • Methyl (1R,2R)-2-(iodomethyl)cyclopropane-1-carboxylate
  • Methyl (1R,2R)-2-(fluoromethyl)cyclopropane-1-carboxylate

Uniqueness

Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for synthetic chemists and researchers exploring new chemical transformations and applications.

Properties

IUPAC Name

methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO4S/c1-11-6(8)5-2-4(5)3-12(7,9)10/h4-5H,2-3H2,1H3/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWRGMHUZCLABJ-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.